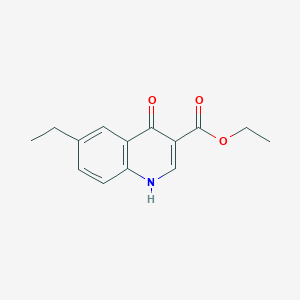

6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6-ethyl-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-3-9-5-6-12-10(7-9)13(16)11(8-15-12)14(17)18-4-2/h5-8H,3-4H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFOFJXFVCJQXBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC=C(C2=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350618 | |

| Record name | GNF-PF-4421 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85418-73-1 | |

| Record name | GNF-PF-4421 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester via the Gould-Jacobs Reaction

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] This guide provides an in-depth, technical walkthrough for the synthesis of a specific derivative, 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester. The chosen synthetic pathway is the Gould-Jacobs reaction, a robust and classical method for constructing 4-hydroxyquinoline systems.[3][4] This document will elucidate the reaction mechanism, provide detailed step-by-step experimental protocols, and offer expert insights into the critical parameters governing the reaction's success. The content is structured to serve as a practical and educational resource for researchers and professionals in organic synthesis and drug development.

Introduction: The Strategic Importance of the Quinoline Core

Quinoline and its derivatives are privileged structures found in numerous natural alkaloids and synthetic compounds, exhibiting a broad spectrum of biological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[1][5] The target molecule, this compound, serves as a valuable intermediate for the development of more complex pharmaceutical agents. The 4-hydroxyquinoline-3-carboxylic acid motif, in particular, is a key pharmacophore in the quinolone class of antibiotics.[6]

The Gould-Jacobs reaction, first reported in 1939, remains a highly relevant and powerful strategy for accessing these structures.[4][7] It involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization to form the quinoline ring system.[2][3]

The Gould-Jacobs Synthesis Pathway: An Overview

The synthesis of this compound is efficiently achieved in a two-step sequence. The process begins with the nucleophilic substitution reaction between 4-ethylaniline and diethyl ethoxymethylenemalonate (DEEM), followed by a thermally induced intramolecular cyclization.

Caption: Overall reaction scheme for the Gould-Jacobs synthesis.

Part I: Synthesis of the Anilinomethylenemalonate Intermediate

The initial step is the formation of the key intermediate, ethyl 2-((4-ethylphenyl)amino)methylene-3-oxobutanoate. This reaction proceeds via a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of DEEM, followed by the elimination of an ethanol molecule.[7]

Causality of Experimental Choices

-

Reagents: 4-Ethylaniline serves as the nucleophile, providing the benzene ring and the nitrogen atom for the new heterocyclic ring. DEEM is the electrophilic three-carbon component required to build the second ring of the quinoline system.

-

Temperature (100-130 °C): This temperature range is sufficient to drive the condensation and facilitate the removal of the ethanol byproduct, pushing the equilibrium towards the product, without inducing premature cyclization.[7]

-

Solvent: Often, this reaction is run neat (without solvent), with an excess of DEEM sometimes serving as the reaction medium.[7] If a solvent is used, a non-reactive, high-boiling solvent can be chosen, but it must be removed before the high-temperature cyclization step.

Experimental Protocol: Condensation

Caption: Workflow for the synthesis of the anilinomethylenemalonate intermediate.

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |

|---|---|---|---|

| 4-Ethylaniline | 121.18 | 1.0 | (Specify mass) |

| Diethyl ethoxymethylenemalonate (DEEM) | 216.23 | 1.1 | (Specify mass/vol) |

Procedure:

-

In a round-bottom flask equipped with a stirrer and a distillation condenser, combine 4-ethylaniline and diethyl ethoxymethylenemalonate.

-

Heat the mixture in an oil bath to 100-130 °C for 1-2 hours.[7]

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting aniline.

-

Once the reaction is complete, remove the ethanol byproduct under reduced pressure. The resulting crude oil is the desired intermediate and is typically used in the next step without further purification.[8]

Part II: Thermal Cyclization to the Quinoline Product

This critical step requires significant thermal energy (typically >250 °C) to facilitate a 6-electron electrocyclization, an intramolecular reaction that forms the quinoline ring system.[2][7]

Causality of Experimental Choices

-

High Temperature (~250 °C): The electrocyclization has a high activation energy barrier that must be overcome. Temperatures below this threshold will result in slow or incomplete reaction.[2][9]

-

High-Boiling Inert Solvent: To achieve the necessary temperature uniformly and safely, a high-boiling solvent like diphenyl ether (phenyl oxide) or Dowtherm A is used.[2][8] These solvents are thermally stable and non-reactive under the harsh conditions. Their use generally increases cyclization yields to as high as 95%.[2]

-

Inert Atmosphere: Heating organic compounds to such high temperatures in the presence of air can lead to oxidation and degradation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) protects the substrate and product.[8]

Experimental Protocol: Cyclization

Caption: Workflow for the thermal cyclization and product isolation.

Materials & Reagents

| Reagent | Role | Notes |

|---|---|---|

| Crude Intermediate Oil | Substrate | From Part I |

| Diphenyl Ether (Phenyl Oxide) | High-boiling solvent | B.P. 259 °C |

| Acetone / Hexane | For precipitation/washing | [8] |

| Ethanol | Recrystallization solvent |[8] |

Procedure:

-

Transfer the crude intermediate oil from Part I into a suitable reaction vessel equipped with a mechanical stirrer, a distillation head, and an inlet for an inert gas.

-

Add a high-boiling solvent such as diphenyl ether.[8]

-

Stir the mixture under an inert atmosphere (e.g., nitrogen) and heat it to 250 °C for approximately one hour. During this time, ethanol will distill from the reaction mixture.[8]

-

After the reaction period, allow the mixture to cool to room temperature. The product will often begin to precipitate.

-

Add a solvent such as acetone or hexane to facilitate complete precipitation of the solid product.[8]

-

Collect the product by vacuum filtration.

-

Wash the filter cake with cold acetone to remove residual solvent and impurities.

-

The crude product can be further purified by recrystallization from ethanol to yield pure this compound, which typically has a melting point above 260 °C.[8]

Mechanistic Deep Dive

The Gould-Jacobs reaction mechanism is a well-established multi-step process.[3][10]

Caption: Simplified mechanism of the Gould-Jacobs reaction.

-

Condensation: The reaction initiates with a nucleophilic attack from the aniline nitrogen onto the β-carbon of the α,β-unsaturated ester system of DEEM. This is followed by the elimination of ethanol to form the stable anilinomethylenemalonate intermediate.[10]

-

Thermal Cyclization: At high temperatures, the intermediate undergoes a 6-electron electrocyclic ring closure onto the ortho position of the aniline ring.[7] The regioselectivity of this step is controlled by both steric and electronic factors of the substituents on the aniline ring.[2]

-

Tautomerization: The cyclized intermediate rapidly tautomerizes to the more stable aromatic 4-hydroxyquinoline system. The product exists predominantly in the 4-oxo (quinolone) tautomeric form.[3][10]

Field Insights & Troubleshooting

-

Incomplete Cyclization: The most common issue is incomplete conversion of the intermediate to the final product. This is almost always due to insufficient temperature or reaction time. Ensure the internal reaction temperature reaches at least 250 °C.[9]

-

Product Decomposition: While high temperatures are necessary, excessively long reaction times can lead to degradation and decarboxylation, reducing the overall yield.[2][9] Optimization may be required to find the ideal balance of temperature and time.

-

Modern Alternatives: For laboratory-scale synthesis, microwave-assisted protocols have been developed. Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing thermal degradation.[7][9] An optimal condition using microwave heating has been reported as 300 °C for 5 minutes.[9]

-

Purification: The high boiling point of the solvent (e.g., diphenyl ether) can make its removal challenging. Thorough washing of the precipitated product with a suitable solvent like cold acetone or hexane is critical.[2][8]

Conclusion

The Gould-Jacobs reaction provides a reliable and effective pathway for the synthesis of this compound. By carefully controlling the two key stages—a moderate-temperature condensation followed by a high-temperature thermal cyclization—researchers can access this valuable chemical intermediate in good yields. Understanding the underlying mechanism and the critical role of temperature is paramount to achieving a successful and reproducible synthesis. The protocols and insights provided in this guide offer a solid foundation for drug development professionals and synthetic chemists working with this important heterocyclic class.

References

- Wikipedia. Gould–Jacobs reaction.

- Wikiwand. Gould–Jacobs reaction.

- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- MDPI.

- Organic Syntheses.

- SpringerLink.

- RSC Publishing. Recent advances in the synthesis of quinolines: a review.

- PrepChem.com.

- BenchChem. Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.

- BenchChem.

- MDPI.

- Wiley Online Library. Gould-Jacobs Reaction.

- Guidechem.

- YouTube. Organic Chemistry - Gould-Jacobs Reaction Mechanism.

- PMC - NIH. Recent Advances in Metal-Free Quinoline Synthesis.

- PrepChem.com.

- Biotage. AN56 Gould Jacobs Quinoline forming reaction.

- PMC - PubMed Central. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. Gould-Jacobs Reaction [drugfuture.com]

- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. ablelab.eu [ablelab.eu]

- 10. Gould–Jacobs reaction - Wikiwand [wikiwand.com]

"6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester" chemical properties

An In-Depth Technical Guide to 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester

Introduction

This compound is a heterocyclic organic compound belonging to the 4-hydroxyquinoline class. This scaffold is of significant interest to researchers and drug development professionals due to its prevalence in a wide array of therapeutic agents, including those with antibacterial, antimalarial, and anticancer properties.[1] The strategic placement of the ethyl group at the 6-position and the ethyl carboxylate group at the 3-position provides a versatile molecular framework for further chemical modification and exploration of structure-activity relationships (SAR). This guide offers a comprehensive overview of its core chemical properties, synthesis, and potential applications, providing a technical foundation for its use in research and development.

Chemical Structure and Tautomerism

The chemical structure of the title compound is characterized by a quinoline core substituted with an ethyl group, a hydroxyl group, and an ethyl ester. A critical feature of 4-hydroxyquinolines is their existence in a tautomeric equilibrium with the corresponding 4-quinolone form. The keto form (4-oxo-1,4-dihydroquinoline) is often the predominant tautomer.[2] This keto-enol tautomerism influences the compound's reactivity, hydrogen bonding capability, and interaction with biological targets.

Caption: Generalized workflow for the Gould-Jacobs synthesis.

Experimental Protocol: Gould-Jacobs Synthesis

The following protocol is adapted from a general procedure for the synthesis of the target molecule. [3]

-

Step A (Condensation): Combine 4-ethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130 °C for 1-2 hours. Monitor the reaction by TLC to confirm the formation of the intermediate. Remove the ethanol byproduct under reduced pressure to yield the intermediate oil.

-

Step B (Cyclization): In a flask suitable for high-temperature reactions, add the intermediate oil from Step A to a high-boiling solvent like diphenyl ether (phenyl oxide). [3]3. Stir the mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction to 250 °C for approximately one hour, during which ethanol will distill from the mixture. [3]5. Isolation and Purification: Cool the reaction mixture to room temperature. A precipitate of the product should form.

-

Add a solvent like acetone to facilitate filtration. [3]7. Filter the solid product, wash it with cold acetone, and dry it under a vacuum. [3]8. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound. [3]

Spectral Data and Characterization

While specific spectral data for this exact molecule is not detailed in the provided search results, characterization would rely on standard analytical techniques. The expected spectral features are based on its structural components and data from analogous quinoline compounds. [4][5][6]

-

¹H NMR: Expected signals would include aromatic protons on the quinoline ring system, distinct signals for the two ethyl groups (a quartet and a triplet for the CH₂ and CH₃ of the C6-ethyl group, and another set for the ethyl ester), and a broad singlet for the N-H proton of the 4-quinolone tautomer. The hydroxyl proton (enol form) may also be observable.

-

¹³C NMR: Aromatic carbons of the quinoline core, carbons of the ethyl groups, and a characteristic signal for the ester carbonyl carbon would be expected.

-

FT-IR: Key vibrational bands would include N-H and O-H stretching (for the quinolone and enol forms, respectively) in the range of 3300-3500 cm⁻¹, C=O stretching for the ester and quinolone carbonyls around 1650-1750 cm⁻¹, and C=C/C=N stretching in the aromatic region (1500-1600 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M+) corresponding to the molecular weight (245.27) would be a key identifier.

Reactivity and Potential Applications

The chemical reactivity of this compound is governed by its functional groups, making it a valuable intermediate in synthetic chemistry.

-

Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under basic conditions (e.g., using NaOH) followed by acidification to yield the corresponding 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid. [1][7]This carboxylic acid derivative itself is a valuable synthon.

-

Pharmaceutical Scaffolding: The quinoline core is a "privileged scaffold" in medicinal chemistry. [8]Derivatives of quinoline-3-carboxylic acids and their esters are actively investigated for a range of therapeutic applications.

-

Antiproliferative Agents: Numerous studies have demonstrated that quinoline-3-carboxylate derivatives possess potent antiproliferative activity against various cancer cell lines, such as MCF-7 and K562. [8][9]Their mechanism often involves the upregulation of intrinsic apoptosis pathways. [9][10] * Anti-inflammatory Agents: Quinoline-3-carboxamides have been identified as inhibitors of hematopoietic prostaglandin D synthase (H-PGDS), an enzyme involved in the inflammatory process. [11] * Antibacterial Agents: The discovery of quinolone antibiotics, a major class of antibacterial agents, originated from 4-hydroxyquinoline intermediates. [12]

-

Caption: Potential pathways from the core compound to therapeutic applications.

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its straightforward synthesis via the Gould-Jacobs reaction and the inherent biological relevance of the 4-hydroxyquinoline scaffold make it an attractive starting material for the development of novel therapeutic agents. The information provided in this guide serves as a technical foundation for researchers aiming to leverage the unique chemical properties of this compound in their scientific endeavors.

References

-

Wikipedia. Gould–Jacobs reaction. [Link]

-

MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

Merck Index. Gould-Jacobs Reaction. [Link]

-

Bentham Science. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. [Link]

-

Semantic Scholar. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. [Link]

-

PubMed. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. [Link]

-

PrepChem.com. Synthesis of ethyl 4-hydroxy-6-ethyl-3-quinoline-carboxylate. [Link]

-

PubMed. The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

PubMed. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. [Link]

-

MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

-

PubChem. Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. [Link]

-

PubChem. Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. [Link]

-

Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]

-

ACS Publications. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. prepchem.com [prepchem.com]

- 4. rsc.org [rsc.org]

- 5. QUINOLINE-4-CARBOXYLIC ACID(486-74-8) 1H NMR spectrum [chemicalbook.com]

- 6. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE(391-02-6) 1H NMR spectrum [chemicalbook.com]

- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 8. benthamscience.com [benthamscience.com]

- 9. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. | Semantic Scholar [semanticscholar.org]

- 11. The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester

Introduction

The quinoline scaffold represents one of medicinal chemistry's most "privileged" structures, a core molecular framework that has given rise to a vast array of therapeutic agents with diverse biological activities.[1][2] From the potent antibacterial effects of the fluoroquinolones to novel anticancer and antiviral compounds, the versatility of the quinoline ring system is well-established.[1][3][4] This guide focuses on a specific, yet under-characterized, member of this family: 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester .

While direct, extensive research on the precise mechanism of action of this specific molecule is not yet prevalent in the public domain, its structural features, particularly the 4-quinolone-3-carboxylic acid core, allow us to formulate well-grounded hypotheses regarding its potential biological targets and cellular effects. This document will synthesize the current understanding of closely related quinoline derivatives to propose and explore the most probable mechanisms of action for this compound. We will delve into potential antibacterial and enzyme inhibitory pathways, supported by detailed experimental protocols for validation.

Part 1: Hypothesized Mechanisms of Action

Based on the extensive literature surrounding the 4-quinolone-3-carboxylic acid motif, two primary, plausible mechanisms of action for this compound emerge:

-

Inhibition of Bacterial Type II Topoisomerases (DNA Gyrase and Topoisomerase IV)

-

Inhibition of Eukaryotic Protein Kinases

The rationale for these hypotheses lies in the established structure-activity relationships (SAR) of this compound class. The core scaffold is essential for antibacterial activity, while various substitutions on the quinoline ring are known to modulate potency and even shift the target to eukaryotic enzymes.[4][5]

Hypothesized Antibacterial Activity via Topoisomerase Inhibition

The most well-documented mechanism of action for 4-quinolone-3-carboxylic acid derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV.[6][7][8][9] These enzymes are crucial for bacterial DNA replication, transcription, and repair.[10] Quinolones stabilize the enzyme-DNA complex in a state where the DNA is cleaved, leading to an accumulation of double-strand breaks and ultimately, bacterial cell death.[8][10]

The presence of an electron-donating ethyl group at the C6 position of the quinoline ring in this compound may enhance its antibacterial activity, a trend observed with other electron-donating substituents in this position.[4]

The following diagram illustrates the proposed mechanism by which this compound could disrupt bacterial DNA replication.

Caption: Proposed inhibition of bacterial DNA replication pathway by the target compound.

Hypothesized Eukaryotic Protein Kinase Inhibition

Recent research has revealed that modifications to the quinoline scaffold can shift its activity from bacterial to eukaryotic targets, including protein kinases.[5][11][12] For instance, derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, a crucial enzyme in cell growth and proliferation.[5][11] Given that specific substitutions on the quinoline ring are key determinants of target specificity, it is plausible that this compound could act as an inhibitor of one or more eukaryotic protein kinases.

The diagram below outlines a generalized pathway for how the compound might inhibit a protein kinase, leading to downstream cellular effects.

Caption: Generalized pathway of eukaryotic protein kinase inhibition.

Part 2: Experimental Protocols for Mechanism Validation

To validate these hypothesized mechanisms of action, a series of well-defined experiments are required. The following protocols provide a framework for investigating the potential antibacterial and kinase inhibitory activities of this compound.

Protocol for Assessing Antibacterial Activity

This workflow is designed to determine if the compound has antibacterial properties and, if so, to identify its minimum inhibitory concentration (MIC).

Caption: Workflow for determining the antibacterial activity of the compound.

-

Preparation of Compound Stock: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Serial Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

-

Bacterial Inoculum Preparation: Grow a bacterial culture (e.g., E. coli ATCC 25922) to the mid-logarithmic phase. Dilute the culture in CAMHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600).

Protocol for Assessing Protein Kinase Inhibition

This protocol outlines a common method for screening the compound against a panel of protein kinases to identify potential inhibitory activity.

Caption: A typical workflow for an in vitro kinase inhibition assay.

This commercially available assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

-

Plate Setup: Prepare serial dilutions of this compound in the assay buffer.

-

Kinase Reaction: In a 384-well plate, combine the compound dilutions, the target protein kinase (e.g., recombinant human CK2), its specific substrate, and ATP. Initiate the reaction and incubate at room temperature for the recommended time (e.g., 60 minutes).

-

ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.

-

Luminescence Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and is inversely correlated with the kinase activity.

-

Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Part 3: Data Presentation

Quantitative data from the proposed experiments should be summarized in clear, concise tables for easy comparison and interpretation.

Table 1: Hypothetical Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Escherichia coli (Gram-negative) | [Insert experimental value] |

| Staphylococcus aureus (Gram-positive) | [Insert experimental value] |

| Pseudomonas aeruginosa (Gram-negative) | [Insert experimental value] |

| Bacillus subtilis (Gram-positive) | [Insert experimental value] |

Table 2: Hypothetical Kinase Inhibitory Profile of this compound

| Kinase Target | IC50 (µM) |

| Protein Kinase CK2 | [Insert experimental value] |

| DYRK1A | [Insert experimental value] |

| GSK-3β | [Insert experimental value] |

| CDK2 | [Insert experimental value] |

Conclusion

While the definitive mechanism of action for this compound requires direct experimental validation, its chemical structure provides a strong basis for hypothesizing its biological activities. The 4-quinolone-3-carboxylic acid core is a well-established pharmacophore for targeting bacterial type II topoisomerases. Furthermore, the growing body of evidence for the role of quinoline derivatives as kinase inhibitors presents another compelling avenue of investigation.

The experimental protocols detailed in this guide provide a robust framework for systematically testing these hypotheses. By elucidating the precise molecular targets and cellular effects of this compound, future research can unlock its full therapeutic potential, contributing to the development of novel drugs for a range of diseases.

References

- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574.

- BenchChem. (2025). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.

- Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15.

- BenchChem. (2025).

- Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160–169.

- Drlica, K., Hiasa, H., Kerns, R. J., Malik, M., Mustaev, A., & Zhao, X. (2009). Quinolones: Action and resistance updated. Current Topics in Medicinal Chemistry, 9(11), 981–1008.

- Vila, J., & Martinez, J. L. (2009). Mechanism of action of and resistance to quinolones. Enfermedades Infecciosas y Microbiología Clínica, 27(1), 26-32.

- Bush, N. G., Evans-Roberts, K., & Maxwell, A. (2015). DNA Topoisomerases. EcoSal Plus, 6(2).

- PubMed. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.

- Kaur, R., Dwivedi, A. R., & Kumar, B. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. Bioorganic Chemistry, 112, 104924.

- Hernández-Vázquez, L., Tlahuext, H., & Galano, A. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1858.

- Witulski, B., Alayrac, C., & Ruan, Y. (2014). 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. Journal of Medicinal Chemistry, 57(15), 6526–6531.

- Watterson, S., O'Neill, P. M., & Jones, C. (2020). Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. Marine Drugs, 18(12), 617.

- MDPI. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.

- ResearchGate. (2023).

- Al-Trawneh, S. A., & Al-Salahat, K. A. (2011). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Mini-Reviews in Medicinal Chemistry, 11(13), 1143–1150.

- ResearchGate. (2024). (PDF) Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors.

- Piras, S., & Giliberti, G. (2011).

- J&K Scientific. 4-Hydroxyquinoline-3-carboxylic acid | 34785-11-0.

- ResearchGate. (2014). Biologically important hydroxyquinolines and quinolinecarboxylic acids.

- Santa Cruz Biotechnology. 4-Hydroxyquinoline-3-carboxylic acid ethyl ester | CAS 26892-90-0.

- Massoud, M. A., El Bialy, S. A., Bayoumi, W. A., & El Husseiny, W. M. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.

- Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2021). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1640–1651.

Sources

- 1. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 5. tandfonline.com [tandfonline.com]

- 6. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 7. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]

"6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester" spectral data analysis (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Predictive Spectral Analysis of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectral data for this compound, a compound of interest within medicinal chemistry and materials science. Quinoline derivatives are significant scaffolds in drug discovery, known for a wide range of biological activities.[1][2] Accurate structural elucidation is the bedrock of all subsequent research, and spectroscopic methods remain the gold standard for this purpose.[3] In the absence of published experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and comparative data from analogous structures to forecast the expected ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for the characterization and verification of this compound.

Molecular Structure and Physicochemical Properties

The foundational step in any spectral analysis is a thorough understanding of the molecule's structure. The target compound, with the molecular formula C₁₄H₁₅NO₃ and a molecular weight of 245.27 g/mol , possesses a substituted quinoline core, a hydroxyl group, and an ethyl carboxylate substituent.[4] The 4-hydroxyquinoline moiety can exist in tautomeric equilibrium with its 4-quinolone form, which significantly influences its spectral characteristics, particularly in IR and NMR spectroscopy.

Caption: Molecular structure of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅NO₃ | [4] |

| Molecular Weight | 245.27 g/mol | [4] |

| CAS Number | 85418-73-1 | [4] |

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the most powerful tool for elucidating the hydrogen framework of an organic molecule.[3] The predicted spectrum for the title compound is based on the analysis of its distinct proton environments, considering inductive effects, aromaticity, and spin-spin coupling.

Predicted ¹H NMR Data (Solvent: DMSO-d₆)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Comparative Insights |

| -OH / -NH | ~11.5 - 12.0 | Broad Singlet | 1H | The acidic proton on the 4-hydroxy group (or N-H of the keto tautomer) is expected to be highly deshielded and will appear as a broad singlet due to hydrogen bonding and exchange. Similar quinoline systems show this peak well downfield.[2] |

| H-2 | ~8.5 - 8.7 | Singlet | 1H | This proton is adjacent to the nitrogen atom and the ester group, leading to significant deshielding. Its singlet nature arises from the lack of adjacent protons. |

| H-5 | ~7.9 - 8.1 | Doublet | 1H | This proton is part of the benzenoid ring and experiences deshielding from the fused heterocyclic system. It is ortho to H-6 and will be split into a doublet. |

| H-7 | ~7.6 - 7.7 | Doublet of Doublets | 1H | This proton is coupled to both H-8 (ortho coupling, J ≈ 8-9 Hz) and H-5 (meta coupling, J ≈ 2-3 Hz), resulting in a doublet of doublets. |

| H-8 | ~7.4 - 7.5 | Doublet | 1H | This proton is ortho to H-7 and will appear as a doublet. It is typically the most upfield of the aromatic protons on the carbocyclic ring. |

| Ester -CH₂- | ~4.2 - 4.4 | Quartet | 2H | The methylene protons of the ethyl ester are adjacent to an oxygen atom, shifting them downfield. They are split into a quartet by the neighboring methyl group (J ≈ 7 Hz).[5] |

| Ethyl -CH₂- | ~2.7 - 2.9 | Quartet | 2H | The methylene protons of the 6-ethyl group are attached to the aromatic ring (benzylic position) and are split into a quartet by the adjacent methyl group (J ≈ 7.5 Hz). |

| Ester -CH₃ | ~1.2 - 1.4 | Triplet | 3H | The terminal methyl protons of the ethyl ester are split into a triplet by the adjacent methylene group (J ≈ 7 Hz).[5] |

| Ethyl -CH₃ | ~1.1 - 1.3 | Triplet | 3H | The terminal methyl protons of the 6-ethyl group are split into a triplet by the adjacent methylene group (J ≈ 7.5 Hz). |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence (e.g., zg30) is typically sufficient. The number of scans can be adjusted (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as an internal standard (DMSO-d₆ at 2.50 ppm).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides critical information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Predicted ¹³C NMR Data (Solvent: DMSO-d₆)

| Carbon Assignment | Predicted δ (ppm) | Rationale and Comparative Insights |

| C=O (Ester) | 165 - 168 | The ester carbonyl carbon is highly deshielded and appears in the typical range for this functional group.[5][6] |

| C-4 | 175 - 178 | In the keto-enol tautomerism, this carbon (bearing the -OH or =O) is highly deshielded, characteristic of enolic or quinolone systems.[2] |

| C-2 | 145 - 148 | This carbon is adjacent to the heterocyclic nitrogen and is significantly deshielded. |

| C-8a | 140 - 142 | A quaternary carbon at the fusion of the two rings. |

| C-6 | 135 - 138 | Aromatic carbon bearing the ethyl substituent. |

| C-7 | 130 - 133 | Aromatic C-H carbon. |

| C-5 | 124 - 126 | Aromatic C-H carbon. |

| C-8 | 118 - 120 | Aromatic C-H carbon. |

| C-4a | 121 - 123 | Quaternary carbon at the ring junction. |

| C-3 | 108 - 110 | This carbon is part of an enol-like double bond and is relatively shielded compared to other sp² carbons. |

| Ester -CH₂- | 60 - 62 | The methylene carbon of the ethyl ester is attached to oxygen, resulting in a downfield shift.[5] |

| Ethyl -CH₂- | 28 - 30 | The benzylic methylene carbon of the 6-ethyl group. |

| Ethyl -CH₃ | 15 - 17 | The terminal methyl carbon of the 6-ethyl group. |

| Ester -CH₃ | 14 - 15 | The terminal methyl carbon of the ethyl ester, typically found in the most upfield region of the spectrum.[5] |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Use a 100 MHz (or corresponding frequency) NMR spectrometer.

-

Data Acquisition: Employ a proton-decoupled pulse sequence to obtain a spectrum with singlets for all carbon atoms. A longer acquisition time and more scans (e.g., 1024 or more) are required compared to ¹H NMR.

-

Data Processing: Process the FID similarly to the ¹H spectrum, referencing the solvent peak (DMSO-d₆ at 39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups within a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Predicted FT-IR Data (Solid State, KBr or ATR)

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity/Shape | Rationale |

| 3500 - 2500 | O-H Stretch (H-bonded) / N-H Stretch | Very Broad, Strong | This extremely broad absorption is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid or the N-H of the quinolone tautomer.[7] It often overlaps with C-H stretches. |

| 3100 - 3000 | C-H Stretch (Aromatic) | Medium | Typical for C(sp²)-H bonds on the quinoline ring. |

| 2980 - 2850 | C-H Stretch (Aliphatic) | Medium | Asymmetric and symmetric stretching of the CH₂ and CH₃ groups in the ethyl substituents. |

| ~1720 - 1700 | C=O Stretch (Ester) | Strong, Sharp | The ester carbonyl stretch is a prominent and reliable peak. |

| ~1650 - 1630 | C=O Stretch (Quinolone) / C=C Stretch | Strong | The C=O of the 4-quinolone tautomer and aromatic C=C stretching vibrations will appear in this region. The quinolone C=O is often a very strong absorption.[8] |

| ~1600, 1580, 1500 | C=C Stretch (Aromatic) | Medium to Strong | These are characteristic skeletal vibrations of the quinoline ring system. |

| 1320 - 1210 | C-O Stretch (Ester and Phenolic) | Strong | This region will contain strong absorptions from the C-O single bond stretching of both the ester and the 4-hydroxy group.[7] |

| 960 - 900 | O-H Wag (Out-of-plane bend) | Broad, Medium | A broad peak in this region is a useful diagnostic feature for the hydrogen-bonded hydroxyl group.[7] |

Experimental Protocol: FT-IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns under ionization.

Predicted Mass Spectrum Data (Electron Ionization, EI)

| m/z Value | Proposed Fragment | Rationale |

| 245 | [M]⁺˙ | Molecular Ion Peak . Corresponds to the intact molecule minus one electron. Its presence confirms the molecular weight. |

| 216 | [M - C₂H₅]⁺ | Loss of the ethyl radical from the 6-ethyl group. |

| 200 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical from the ester group, a common fragmentation pathway for ethyl esters. |

| 172 | [M - COOC₂H₅]⁺ | Loss of the entire ethyl carboxylate radical. This fragment represents the 6-ethyl-4-hydroxyquinoline core. |

| 144 | [Fragment 172 - C₂H₄]⁺ | Subsequent loss of ethylene from the ethyl group of the quinoline core. |

Proposed Fragmentation Pathway

The primary fragmentation is expected to initiate at the ester and ethyl substituents, as these are common cleavage points.

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use a standard electron ionization source, typically at 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-500) using a quadrupole, time-of-flight (TOF), or magnetic sector analyzer.

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to corroborate the proposed structure.

Conclusion

This guide presents a detailed, predictive framework for the comprehensive spectroscopic analysis of this compound. By synthesizing data from analogous structures and fundamental spectroscopic principles, we have established a clear set of expected spectral data points across ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. This multi-faceted approach provides a robust analytical fingerprint essential for the unambiguous structural confirmation and quality control of this compound in research and development settings. The provided protocols offer a self-validating system for researchers to generate and interpret their own experimental data, ensuring high confidence in their results.

References

-

ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. Retrieved January 16, 2026, from [Link]

-

MDPI. (n.d.). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Retrieved January 16, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 16, 2026, from [Link]

-

Elsevier. (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Retrieved January 16, 2026, from [Link]

-

Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Retrieved January 16, 2026, from [Link]

-

MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved January 16, 2026, from [Link]

-

Supporting Information. (n.d.). 13 - Supporting Information. Retrieved January 16, 2026, from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 16, 2026, from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved January 16, 2026, from [Link]

-

Doc Brown's Chemistry. (2026). Infrared Spectroscopy Index. Retrieved January 16, 2026, from [Link]

Sources

An In-Depth Technical Guide to 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Foreword

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its versatile nature allows for substitutions that can dramatically alter its biological activity, leading to compounds with antimicrobial, antiviral, and anticancer properties. This guide focuses on a specific derivative, 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester, providing a comprehensive overview of its chemical identity, synthesis, and potential applications. As a Senior Application Scientist, the aim is to present this information with technical accuracy and practical insight, grounded in established scientific principles.

Section 1: Core Chemical Identity

Identifiers and Chemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of any scientific investigation. The key identifiers and physicochemical properties of this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 85418-73-1 | [1] |

| Molecular Formula | C₁₄H₁₅NO₃ | [1] |

| Molecular Weight | 245.27 g/mol | [1] |

| IUPAC Name | ethyl 6-ethyl-4-hydroxyquinoline-3-carboxylate | N/A |

| PubChem CID | 684193 | [1] |

| Canonical SMILES | CCC1=CC2=C(C=C1)N=C(C(=C2O)C(=O)OCC) | N/A |

| InChI Key | ZFOFJXFVCJQXBL-UHFFFAOYSA-N | N/A |

Note: Some identifiers like IUPAC name, SMILES, and InChI Key are based on chemical structure and may be computationally generated.

Structural Representation

The two-dimensional structure of this compound reveals the characteristic quinoline ring system, substituted with an ethyl group at the 6-position, a hydroxyl group at the 4-position, and an ethyl carboxylate group at the 3-position. This compound exists in tautomeric forms, with the 4-hydroxyquinoline and 4-quinolone forms being the most relevant.

Caption: 2D structure of this compound.

Section 2: Synthesis and Manufacturing

The synthesis of 4-hydroxyquinoline derivatives is a well-established area of organic chemistry, with the Gould-Jacobs reaction being a prominent and versatile method.[2][3][4][5] This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization.

The Gould-Jacobs Reaction Pathway

The synthesis of this compound via the Gould-Jacobs reaction proceeds through two key stages:

-

Condensation: 4-Ethylaniline is reacted with diethyl ethoxymethylenemalonate (DEEM). This step involves the nucleophilic attack of the aniline nitrogen on the electron-deficient carbon of the malonate, followed by the elimination of ethanol to form an intermediate, diethyl 2-((4-ethylphenylamino)methylene)malonate.

-

Thermal Cyclization: The intermediate is heated at high temperatures, typically in a high-boiling solvent like diphenyl ether or Dowtherm A, to induce an intramolecular cyclization. This electrocyclic reaction forms the quinoline ring system and results in the final product.

Caption: The Gould-Jacobs reaction pathway for the synthesis of the title compound.

Experimental Protocol

The following protocol is adapted from established procedures for the Gould-Jacobs reaction and provides a practical guide for the laboratory synthesis of this compound.[3]

Materials:

-

4-Ethylaniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Diphenyl ether (or Dowtherm A)

-

Ethanol

-

Acetone

Procedure:

-

Step A: Condensation. In a round-bottom flask, combine 4-ethylaniline and a molar excess of diethyl ethoxymethylenemalonate. The reaction is typically performed neat or in a suitable solvent like ethanol. Heat the mixture at reflux for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC) until the starting aniline is consumed.

-

Step B: Cyclization. Remove the solvent (if used) under reduced pressure. To the resulting crude intermediate, add a high-boiling solvent such as diphenyl ether. Heat the mixture to approximately 250 °C for 1-2 hours. During this time, ethanol will distill from the reaction mixture.

-

Step C: Isolation and Purification. After cooling the reaction mixture to room temperature, the product will often precipitate. Add a solvent like acetone to facilitate filtration. Collect the solid product by vacuum filtration and wash with cold acetone to remove residual diphenyl ether. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.

Section 3: Spectroscopic Characterization

¹H NMR Spectroscopy (Expected)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring, the ethyl group at the 6-position, and the ethyl ester group at the 3-position. The chemical shifts (δ) are predicted to be in the following regions (referenced to TMS in DMSO-d₆):

-

Aromatic Protons (quinoline ring): δ 7.0-8.5 ppm (multiplets)

-

NH Proton (tautomeric form): A broad singlet, typically downfield (δ > 10 ppm)

-

OH Proton (tautomeric form): A broad singlet, chemical shift can vary depending on solvent and concentration.

-

Ethyl Ester (CH₂): δ ~4.2 ppm (quartet)

-

Ethyl Ester (CH₃): δ ~1.3 ppm (triplet)

-

6-Ethyl (CH₂): δ ~2.7 ppm (quartet)

-

6-Ethyl (CH₃): δ ~1.2 ppm (triplet)

¹³C NMR Spectroscopy (Expected)

The carbon NMR spectrum will provide information on the carbon framework of the molecule. Based on typical chemical shifts for quinoline and ester functionalities, the following assignments can be anticipated:

-

Carbonyl Carbon (C=O of ester): δ ~165-175 ppm

-

Aromatic and Heteroaromatic Carbons: δ ~110-150 ppm

-

Ethyl Ester (OCH₂): δ ~60 ppm

-

6-Ethyl (CH₂): δ ~28 ppm

-

Ethyl Ester (CH₃): δ ~14 ppm

-

6-Ethyl (CH₃): δ ~15 ppm

Infrared (IR) Spectroscopy (Expected)

The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl and hydroxyl groups, as well as vibrations from the aromatic system.

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹

-

N-H Stretch (tautomeric form): A moderate band around 3300-3500 cm⁻¹

-

C-H Stretch (aromatic): Above 3000 cm⁻¹

-

C-H Stretch (aliphatic): Below 3000 cm⁻¹

-

C=O Stretch (ester): A strong, sharp band around 1690-1730 cm⁻¹

-

C=C and C=N Stretch (aromatic ring): Multiple bands in the 1450-1650 cm⁻¹ region

-

C-O Stretch (ester): Strong bands in the 1000-1300 cm⁻¹ region

Mass Spectrometry (Expected)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z = 245. Fragmentation patterns would be expected to involve the loss of the ethoxy group (-OC₂H₅, 45 Da) from the ester and cleavage of the ethyl group at the 6-position.

Section 4: Potential Applications and Biological Activity

While specific biological studies on this compound are limited in the public domain, the broader class of quinoline-3-carboxylic acid derivatives has been extensively investigated for various therapeutic applications.

Foundation for Antimicrobial Agents

The quinolone framework is central to a major class of antibiotics. The 4-oxo-quinoline-3-carboxylic acid moiety is a key pharmacophore responsible for their antibacterial activity, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV. It is plausible that this compound could serve as a scaffold or intermediate in the synthesis of novel antibacterial agents.

Antiviral and Anticancer Potential

Recent research has highlighted the potential of quinoline derivatives as antiviral and anticancer agents. Studies on related compounds have shown activity against a range of viruses and cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or interference with signaling pathways crucial for viral replication or cancer cell proliferation. Further investigation into the biological activity of this specific 6-ethyl derivative is warranted to explore its therapeutic potential in these areas.

Section 5: Conclusion and Future Directions

This compound is a well-defined chemical entity with a straightforward and scalable synthetic route via the Gould-Jacobs reaction. While detailed experimental characterization and biological activity data for this specific molecule are not yet widely published, its structural similarity to a range of biologically active quinolines suggests it holds significant potential as a building block for the development of new therapeutic agents.

Future research should focus on:

-

Complete Spectroscopic Characterization: Obtaining and publishing detailed ¹H NMR, ¹³C NMR, IR, and mass spectrometry data to create a comprehensive and verifiable profile of the compound.

-

Biological Screening: Evaluating the antimicrobial, antiviral, and anticancer activities of the compound to identify potential therapeutic applications.

-

Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Using this molecule as a starting point for the synthesis of a library of related compounds to explore how structural modifications impact biological activity.

This in-depth guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this compound. The path from a well-characterized molecule to a novel therapeutic is challenging, but the rich history and proven potential of the quinoline scaffold make this a promising avenue for future discovery.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 16, 2026, from [Link]

-

Wikipedia. (2023, December 2). Gould–Jacobs reaction. In Wikipedia. Retrieved January 16, 2026, from [Link]

-

Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved January 16, 2026, from [Link]

-

Merck & Co. (n.d.). Gould-Jacobs Reaction. The Merck Index. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). Gould–Jacobs reaction. Retrieved January 16, 2026, from [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. ablelab.eu [ablelab.eu]

- 4. Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate | C12H9F2NO3 | CID 2798043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate | C14H15NO4 | CID 721188 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Quinolone Carboxylic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of Quinolones and the Rise of the Ester Prodrug Strategy

The quinolones represent a cornerstone of antibacterial chemotherapy, a class of synthetic agents whose bactericidal efficacy has been pivotal in the management of a wide array of infectious diseases. Their journey, from an accidental discovery to a mainstay of modern medicine, is a compelling narrative of chemical ingenuity and evolving microbiological understanding. The foundational structure, a 4-oxo-1,4-dihydroquinoline moiety, has proven to be a remarkably versatile scaffold for medicinal chemists.[1] The initial breakthrough came with the discovery of nalidixic acid in 1962, which, while limited in its spectrum, laid the groundwork for future innovations.[2] The subsequent incorporation of a fluorine atom at the C-6 position gave rise to the fluoroquinolones, dramatically expanding their antibacterial activity against both Gram-negative and Gram-positive pathogens.[2]

At the heart of the quinolone structure lies a carboxylic acid group at the C-3 position, a feature essential for their mechanism of action. However, this polar functional group can also present challenges in terms of physicochemical properties, such as limited aqueous solubility and suboptimal oral bioavailability.[3][4] To surmount these obstacles, the strategic deployment of the carboxylic acid ester as a prodrug moiety has emerged as a key tactic in quinolone drug development.[3] This in-depth technical guide will traverse the discovery and history of quinolone carboxylic acid esters, delving into their rationale, synthesis, mechanism of action, and the critical role they play in optimizing the therapeutic potential of this vital class of antibiotics.

A Serendipitous Beginning: The Dawn of the Quinolone Era

The story of quinolones begins not with a targeted drug discovery program, but with a serendipitous finding during the synthesis of the antimalarial drug, chloroquine. In 1962, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct, 7-chloro-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, which exhibited modest antibacterial activity.[5] This discovery led to the synthesis and development of nalidixic acid, a 1,8-naphthyridine derivative, which became the first clinically useful quinolone for treating urinary tract infections caused by Gram-negative bacteria.[2][6]

The true paradigm shift in the quinolone saga was the introduction of the fluoroquinolones in the late 1970s and early 1980s. The addition of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position, as seen in norfloxacin, dramatically enhanced the antibacterial spectrum and potency.[2] This breakthrough paved the way for the development of highly successful fluoroquinolones like ciprofloxacin, which exhibit broad-spectrum activity against a range of pathogens.[7]

The Molecular Assault: Mechanism of Action of Quinolones

Quinolones exert their bactericidal effects by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[8][9] These enzymes are crucial for DNA replication, repair, and recombination. DNA gyrase, a type II topoisomerase, introduces negative supercoils into bacterial DNA, a process vital for compacting the bacterial chromosome.[10] Topoisomerase IV, also a type II topoisomerase, is primarily involved in the decatenation of daughter chromosomes following DNA replication.[9]

Quinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but is unable to religate it.[8] This leads to the accumulation of double-strand DNA breaks, which triggers a cascade of events culminating in bacterial cell death.[6] The 3-carboxylic acid and 4-keto groups of the quinolone molecule are essential for this activity, as they are involved in chelating with magnesium ions and interacting with the DNA and the enzyme.[6]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Studies on prodrugs. 7. Synthesis and antimicrobial activity of 3-formylquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insight into Prodrugs of Quinolones and Fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-Triggered Release Mechanism: A Case Study Improving the Solubility, Bioavailability, and Efficacy of Antimalarial 4(1 H)-Quinolones with Single Dose Cures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bioservuk.com [bioservuk.com]

- 7. Ciprofloxacin, a quinolone carboxylic acid compound active against aerobic and anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Prulifloxacin - Wikipedia [en.wikipedia.org]

- 10. caymanchem.com [caymanchem.com]

"6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester" tautomerism studies

An In-Depth Technical Guide to the Tautomerism of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomeric behavior of quinoline derivatives is a critical factor in drug design and development, influencing their physicochemical properties, biological activity, and pharmacokinetic profiles. This guide provides a comprehensive examination of the tautomerism of this compound, a scaffold of significant interest. We will delve into the structural nuances of its keto-enol and potential zwitterionic forms, supported by a synthesis of spectroscopic and computational evidence. This document is intended to serve as a practical resource, offering not only theoretical understanding but also actionable experimental and computational protocols for researchers in the field.

Introduction: The Significance of Tautomerism in Quinolone Scaffolds

Quinolone derivatives are a cornerstone in medicinal chemistry, with applications ranging from antibacterial to anticancer agents.[1][2] The 4-hydroxyquinoline core, as present in our target molecule, is not a static entity but exists in a dynamic equilibrium between tautomeric forms. The predominant forms are the 4-hydroxyquinoline (enol) and the 4-quinolone (keto) tautomers. The position of this equilibrium is a subtle but powerful determinant of a molecule's properties, including its hydrogen bonding capabilities, aromaticity, and overall shape, which in turn dictate its interaction with biological targets.[3] For drug development professionals, a thorough understanding of this tautomerism is paramount for structure-activity relationship (SAR) studies and the rational design of more effective and safer therapeutics.

The Tautomeric Landscape of this compound

The primary tautomeric equilibrium for this compound involves the interconversion of the enol and keto forms. A third, zwitterionic, form may also be considered, particularly in polar protic solvents.

The Enol Form (4-hydroxyquinoline)

The enol tautomer is characterized by an aromatic quinoline ring system with a hydroxyl group at the C4 position. A key stabilizing feature of this form in our target molecule is the potential for a strong intramolecular hydrogen bond between the 4-hydroxyl group and the carbonyl oxygen of the 3-ethyl carboxylate group, forming a stable six-membered ring.[4][5] This intramolecular hydrogen bonding is a significant factor favoring the enol form.[6]

The Keto Form (4-quinolone)

In the keto tautomer, the proton from the 4-hydroxyl group has migrated to the ring nitrogen, resulting in a 4-oxo-1,4-dihydroquinoline structure. While this disrupts the aromaticity of the nitrogen-containing ring, the keto form can be favored in certain environments, particularly in the solid state and in polar solvents that can effectively solvate the carbonyl group.[7]

The Zwitterionic Form

The zwitterionic tautomer involves a positively charged nitrogen atom and a negatively charged oxygen at the C4 position. This form is generally less stable but its contribution to the overall equilibrium can be influenced by highly polar, protic solvents capable of stabilizing the separated charges.

The equilibrium between these forms is depicted in the following diagram:

Caption: Tautomeric forms of this compound.

Experimental Approaches to Elucidating Tautomeric Equilibrium

A multi-pronged spectroscopic approach is essential for a definitive characterization of the tautomeric equilibrium in solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between the enol and keto forms.

-

¹H NMR: The chemical shifts of the protons, particularly the N-H proton in the keto form and the O-H proton in the enol form, are highly informative. The N-H proton of the keto tautomer typically appears as a broad singlet at a lower field compared to the O-H proton of the enol form. The aromatic protons will also exhibit subtle differences in their chemical shifts due to changes in the ring's electronic structure.[7]

-

¹³C NMR: The chemical shift of the C4 carbon is a key indicator. In the keto form, this carbon is a carbonyl carbon and resonates at a significantly downfield position (typically >170 ppm) compared to the enol form where it is an oxygen-bearing aromatic carbon (typically 150-160 ppm).[7]

Table 1: Representative NMR Chemical Shifts for 4-Hydroxyquinoline Tautomers

| Tautomer | Key ¹H NMR Signal (ppm) | Key ¹³C NMR Signal (ppm) |

| Enol Form | O-H: ~12-14 (broad, intramolecular H-bond) | C4: ~150-160 |

| Keto Form | N-H: ~11-13 (broad) | C4: >170 |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Note the chemical shifts and multiplicities of all signals.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Pay close attention to the chemical shift of the C4 carbon.

-

Solvent Titration (Optional): To study the effect of solvent polarity, acquire NMR spectra in a series of solvents with varying polarities.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in each tautomer.

-

Enol Form: A broad absorption band in the region of 3200-2500 cm⁻¹ is indicative of the strongly hydrogen-bonded O-H group. The C=O stretch of the ester group will be observed around 1680-1710 cm⁻¹.

-

Keto Form: A sharp N-H stretching vibration is expected around 3300-3400 cm⁻¹. A strong C=O stretching band for the C4-keto group will appear around 1630-1660 cm⁻¹.[8]

Experimental Protocol: FT-IR Analysis

-

Sample Preparation (Solid): Prepare a KBr pellet or use an ATR accessory for solid-state analysis.

-

Sample Preparation (Solution): Dissolve the compound in a suitable solvent (e.g., CHCl₃, CH₃CN) and use a liquid cell.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the key stretching frequencies corresponding to the O-H, N-H, and C=O groups.

UV-Vis Spectroscopy

The electronic transitions of the enol and keto forms differ due to their distinct electronic structures. The more extended conjugation in the enol form typically results in a bathochromic (red) shift of the absorption maximum compared to the keto form.[8]

Experimental Protocol: UV-Vis Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, water).

-

Data Acquisition: Record the UV-Vis spectrum over a range of 200-400 nm.

-

Solvent Study: Record spectra in solvents of varying polarity to observe any shifts in the absorption maxima, which can indicate a shift in the tautomeric equilibrium.[9]

Caption: Experimental workflow for tautomerism studies.

Computational Chemistry: A Predictive Approach

Density Functional Theory (DFT) calculations are an invaluable tool for predicting the relative stabilities of tautomers and corroborating experimental findings.

Computational Protocol: DFT Calculations

-

Structure Optimization: Build the 3D structures of the enol, keto, and zwitterionic tautomers. Perform geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[3][10][11]

-

Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies).

-

Energy Calculations: Calculate the single-point energies of the optimized tautomers. The relative energies will indicate the most stable tautomer in the gas phase.

-

Solvent Effects: To model the solution phase, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).[11][12] This will provide insights into how the solvent environment influences the tautomeric equilibrium.

-

NMR and IR Spectra Simulation: The optimized structures can be used to simulate NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental data for validation.

Table 2: Predicted Relative Energies of Tautomers (Illustrative)

| Tautomer | Gas Phase ΔE (kJ/mol) | Water (PCM) ΔE (kJ/mol) |

| Enol Form | 0.0 (Reference) | 0.0 (Reference) |

| Keto Form | +15 | -5 |

| Zwitterionic Form | +50 | +20 |

Note: These are hypothetical values for illustrative purposes. Actual values will depend on the level of theory used.

Caption: Computational workflow for tautomer stability prediction.

Synthesis of this compound

A common synthetic route involves the thermal cyclization of a diethyl malonate derivative with an appropriately substituted aniline.[13]

Experimental Protocol: Synthesis

-

Step A: React 4-ethylaniline with diethyl ethoxymethylenemalonate to form the corresponding enamine intermediate.

-

Step B: Heat the intermediate in a high-boiling solvent such as diphenyl ether at approximately 250 °C. The cyclization reaction occurs with the elimination of ethanol.[13]

-

Workup and Purification: After cooling, the product precipitates and can be collected by filtration. Recrystallization from a suitable solvent like ethanol yields the purified this compound.[13]

Conclusion and Future Directions

The tautomeric equilibrium of this compound is a delicate balance of intramolecular and intermolecular forces. The presence of the 3-ethyl carboxylate group strongly favors the enol form through intramolecular hydrogen bonding, particularly in non-polar solvents. However, in polar solvents and the solid state, the keto form may become more prevalent. A comprehensive understanding of this equilibrium, achieved through the synergistic use of spectroscopic and computational methods as outlined in this guide, is crucial for the rational design of novel quinolone-based therapeutic agents. Future studies could explore the impact of varying the ester group and the substituent at the 6-position on the tautomeric preference, further enriching our understanding of this important class of molecules.

References

-

Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Organic Chemistry Frontiers. Available at: [Link]

-

Tautomerism of 4-Hydroxy-4(1H) quinolon. ResearchGate. Available at: [Link]

-

Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. PubMed. Available at: [Link]

-

Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry. Available at: [Link]

-

Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. RSC Publishing. Available at: [Link]

-

The quinolone-hydroxyquinoline tautomerism in quinolone 3-esters; preserving the 4-oxoquinoline structure to retain antimalarial activity. ResearchGate. Available at: [Link]

-

Structural Assignment of the Enol-Keto Tautomers of One-Pot Synthesized 4-Hydroxyquinolines / 4-Quinolones. ResearchGate. Available at: [Link]

-

Synthesis of ethyl 4-hydroxy-6-ethyl-3-quinoline-carboxylate. PrepChem.com. Available at: [Link]

-

A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis. Sci-Hub. Available at: [Link]

-

Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Sci-Hub. Available at: [Link]

-

Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. PMC - NIH. Available at: [Link]

-

A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis. ResearchGate. Available at: [Link]

-

4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. ResearchGate. Available at: [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Available at: [Link]

-

Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. PubChem. Available at: [Link]

-

The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1). ResearchGate. Available at: [Link]

-

4-Hydroxyquinoline. PubChem. Available at: [Link]

-

Esterification of Carboxylic Acids with. Organic Syntheses Procedure. Available at: [Link]

-

Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Theoretical and spectroscopic study of ethyl 1,4-dihydro-4-oxoquinoline-3-carboxylate and its 6-fluoro and 8-nitro derivatives in neutral and radical anion forms. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]